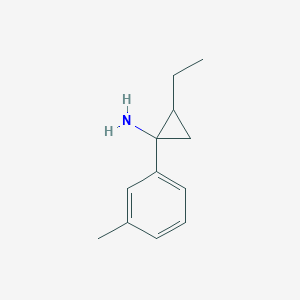

2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine

説明

2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine is a cyclopropane derivative featuring a strained three-membered ring system substituted with an ethyl group and a 3-methylphenyl moiety at the 1-position. While the compound is listed in commercial catalogs (e.g., CymitQuimica), it is currently marked as discontinued, limiting accessible research data .

特性

IUPAC Name |

2-ethyl-1-(3-methylphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-10-8-12(10,13)11-6-4-5-9(2)7-11/h4-7,10H,3,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMGEVAHVUYGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C2=CC=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Grignard Reaction and Subsequent Amination (Based on Patent CN106631827B)

This method involves a multi-step synthesis starting from a substituted methyl ketone precursor, proceeding through a Grignard reaction, followed by chlorosulfonyl isocyanate reaction and final amine formation.

Step 1: Grignard Reaction

The starting material is a 3-methylphenyl-substituted cyclopropyl methyl ketone (referred to as compound 1). This compound is dissolved in anhydrous tetrahydrofuran (THF) and reacted with methyl-magnesium bromide at low temperature (-50 to -80 °C). The reaction mixture is gradually warmed to room temperature (20-30 °C) and stirred for 1-3 hours to form the corresponding tertiary alcohol (compound 2).

Step 2: Reaction with Chlorosulfonyl Isocyanate

Compound 2 is dissolved in dichloromethane and added dropwise to a cooled (0-5 °C) dichloromethane solution of chlorosulfonyl isocyanate. The reaction is maintained at 0-5 °C for 2-4 hours to yield an intermediate sulfonyl isocyanate derivative (compound 3).

Step 3: Hydrolysis and Amine Formation

The dichloromethane solution of compound 3 is treated with aqueous sodium hydroxide solution dropwise at 0-5 °C, resulting in hydrolysis and formation of 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine (compound 4). The amine is extracted into an organic phase and concentrated.

Step 4: Formation of Hydrochloride Salt

The free amine is dissolved in ethyl acetate and treated with hydrogen chloride gas to obtain the hydrochloride salt of the amine, which is isolated by filtration and drying.

Reaction Conditions and Ratios:

| Step | Reagents | Molar Ratio | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| 1 | Compound 1 + Methyl-magnesium bromide | 1 : 2-4 | -50 to 30 | 0.5-3 | Anhydrous THF solvent |

| 2 | Compound 2 + Chlorosulfonyl isocyanate | 1 : 1.1-1.3 | 0 to 5 | 2-4 | Dichloromethane solvent |

| 3 | Compound 3 + NaOH | 1 : 1.1-1.2 | 0 to 5 | Not specified | Dropwise addition, hydrolysis |

| 4 | Compound 4 + HCl gas | Excess HCl | Room temperature | Until completion | Formation of hydrochloride salt |

- Relatively simple technique with moderate reaction conditions.

- Higher yield and purity compared to prior art.

- Cost-effective raw materials and scalable reaction process.

- Stable reaction process suitable for industrial scale-up.

- The method yields high-purity this compound hydrochloride.

- Reported yields are significantly higher than earlier methods with harsh conditions.

化学反応の分析

Types of Reactions: 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium amide, organolithium compounds, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted cyclopropanes.

科学的研究の応用

Medicinal Chemistry

2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine is being investigated for its potential therapeutic properties. Its structural characteristics suggest that it could serve as a lead compound in the development of new pharmaceuticals targeting various diseases.

Potential Therapeutic Areas:

- Neuropharmacology: The compound may exhibit effects on neurotransmitter systems, potentially leading to applications in treating mood disorders or neurodegenerative diseases.

- Anticancer Research: Preliminary studies indicate that similar compounds have shown antiproliferative effects against cancer cell lines, suggesting a need for further exploration of this compound's efficacy in oncology.

Research into the biological properties of this compound has indicated potential interactions with cellular targets. Understanding these interactions is crucial for elucidating its mechanism of action.

Key Biological Activities:

- Antitumor Effects: Investigations into related compounds have demonstrated significant antiproliferative effects, with IC50 values ranging from 4.2 to 24.1 µM against various cancer cell lines, such as HeLa and Jurkat cells.

- Antibacterial Properties: Compounds with similar structures have shown promise in inhibiting bacterial growth, indicating potential for development as antibacterial agents.

Case Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of bicyclo[3.1.0]hexane derivatives found that treatment with specific derivatives led to significant morphological changes in HeLa cells. These changes included reduced cell motility and alterations in cytoskeletal structures, indicating that the most potent derivatives caused a dramatic decrease in viable cells post-treatment.

Case Study 2: In Vivo Tumor Growth Dynamics

Preliminary in vivo studies on Balb/C mice indicated that compounds derived from the bicyclo[3.1.0]hexane framework could effectively slow tumor growth dynamics when administered at appropriate dosages. This suggests potential therapeutic applications beyond in vitro settings.

作用機序

The mechanism of action of 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Structural Analogues

a. 3-Methylmethcathinone (3-MMC)

- Structure: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one .

- Key Differences : Replaces the cyclopropane ring with a propan-1-one backbone, introducing a ketone group. The 3-methylphenyl substituent is retained, but the absence of cyclopropane reduces ring strain and alters conformational rigidity.

b. Catequentinib Isomers

- Structure: Cyclopropan-1-amine linked via an ether to a quinoline-indole system .

- Key Differences : The cyclopropane is part of a larger, polycyclic framework. The amine group is positioned similarly but integrated into a more complex pharmacophore, likely targeting kinase enzymes.

- Applications : Presumed to be a pharmaceutical candidate (exact indications unspecified) .

c. 1-(2-(Cyclopropylmethyl)phenyl)-2,2-dimethylpropan-1-imine ()

- Structure : Imine derivative with a cyclopropylmethyl substituent on an aromatic ring.

- Key Differences : The absence of a direct amine-cyclopropane linkage and the presence of an imine group (C=N) instead of a primary amine alter electronic properties and reactivity .

Pharmacological and Physicochemical Properties

Crystallographic and Computational Analysis

- Software Use : Structural studies of analogues (e.g., catequentinib) likely employ SHELX for refinement and ORTEP-III for visualization .

- Hydrogen Bonding : Cyclopropane amines may exhibit unique hydrogen-bonding patterns, as discussed in Etter’s graph set analysis , though specific data for the target compound is absent.

生物活性

2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine is an organic compound characterized by its unique cyclopropane structure, which is substituted with an ethyl group and a 3-methylphenyl group. Its molecular formula is C₁₁H₁₅N, indicating the presence of carbon, hydrogen, and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The synthesis of this compound typically involves cyclopropanation reactions. One common method includes the reaction of 3-methylphenylacetonitrile with ethylmagnesium bromide, followed by cyclopropanation using diiodomethane in the presence of a zinc-copper couple. This approach highlights the compound's synthetic versatility and potential for further modifications to enhance biological activity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity or receptor binding, resulting in various biological effects .

Biological Activity

Research indicates that this compound may exhibit several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although specific mechanisms remain to be elucidated.

- Neuropharmacological Effects : The amine group allows for hydrogen bonding with biological molecules, potentially influencing neurochemical pathways relevant to mood regulation and cognitive functions .

Case Studies

A review of literature reveals several studies that have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Inhibition Studies : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, inhibitors targeting O-acetylsulfhydrylase have demonstrated significant effects on cysteine biosynthesis .

- Receptor Interaction : Similar cyclopropanamines have been studied for their ability to bind to neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Cyclopropane ring with ethyl and 3-methylphenyl groups | Potential anticancer and neuropharmacological effects |

| Cyclopropanamine | Basic cyclopropane structure | Limited biological data |

| 1-(3-Methylbenzyl)cyclopropanamine | Similar phenyl substitution | Potential antidepressant activity |

| N-Ethylcyclopropanamine | Ethyl substitution on nitrogen | Investigated for neuropharmacological effects |

Q & A

Q. What synthetic strategies are effective for preparing 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. Multi-step protocols, such as those described for analogous cyclopropanamine derivatives (e.g., using sodium hydride in dichloromethane under inert atmospheres), are critical . Key steps include:

- Cyclopropane ring formation : Employing [2,2]bipyridinyl/copper(II) catalysts in 1,2-dichloroethane at 60°C, as demonstrated in cyclopropane synthesis .

- Amine functionalization : Protecting groups (e.g., tert-butyl carbamate) may enhance selectivity .

Optimization involves adjusting reaction time, temperature, and catalyst loading. Yield improvements are achievable via purification techniques like silica gel chromatography .

Q. Which analytical techniques are essential for characterizing the structure of this compound?

Methodological Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and crystallographic parameters . ORTEP-III graphical interfaces aid in visualizing thermal ellipsoids and bond angles .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects on the cyclopropane ring and ethyl/methyl groups. Anisotropic effects from the cyclopropane ring require careful interpretation of splitting patterns .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can contradictions between solution-state (NMR) and solid-state (X-ray) structural data be resolved for this compound?

Methodological Answer: Discrepancies arise from dynamic processes in solution (e.g., ring puckering) versus static solid-state structures. Strategies include:

- Variable-temperature NMR : Detects conformational flexibility by observing signal coalescence at elevated temperatures .

- DFT calculations : Compare optimized geometries with crystallographic data to identify low-energy conformers .

- Hydrogen bonding analysis : Graph set analysis (as per Etter’s rules) identifies intermolecular interactions stabilizing specific conformers in crystals .

Q. What role does the cyclopropane ring play in modulating the compound’s reactivity in substitution reactions?

Methodological Answer: The strained cyclopropane ring enhances reactivity:

- Electrophilic substitution : The ethyl group directs electrophiles to the meta position on the phenyl ring, while the cyclopropane ring’s electron-withdrawing effect activates adjacent sites .

- Ring-opening reactions : Acidic conditions may cleave the cyclopropane, forming allylic intermediates. Monitoring via TLC or in-situ IR spectroscopy is advised .

- Steric effects : The 3-methylphenyl group hinders nucleophilic attack at the amine, necessitating bulky reagents for efficient functionalization .

Q. How can hydrogen bonding patterns in the crystal lattice inform the design of co-crystals or pharmaceutical formulations?

Methodological Answer: Graph set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bonded dimers or chains . For this compound:

- Primary interactions : N–H···Cl or N–H···O bonds (if hydrochloride salts are formed) dominate packing .

- Co-crystal design : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to engineer stability or solubility .

- Thermal analysis : DSC/TGA correlates hydrogen bonding strength with melting points and degradation profiles .

Q. What strategies enable enantioselective synthesis and chiral resolution of this compound?

Methodological Answer:

- Chiral auxiliaries : Use (1R,2S)-configured precursors, as seen in related cyclopropanamine syntheses .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium/copper catalysts induce stereoselectivity during cyclopropanation .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with mobile phases optimized for amine retention .

Q. How can computational modeling predict the compound’s potential biological activity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to target receptors (e.g., amine GPCRs). The cyclopropane’s rigidity may restrict conformational sampling .

- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity data from analogous compounds .

- Metabolic stability assays : Microsomal incubation identifies degradation pathways, guided by the compound’s logP and hydrogen-bonding capacity .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistent spectroscopic data across multiple batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。